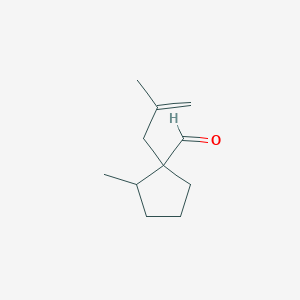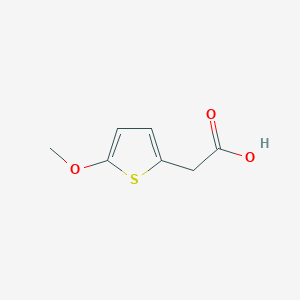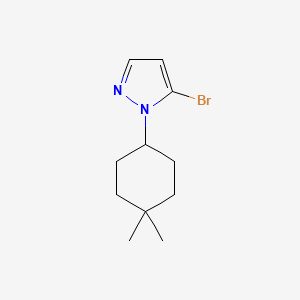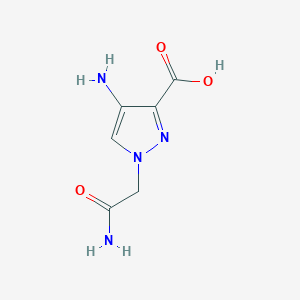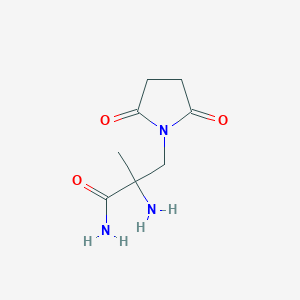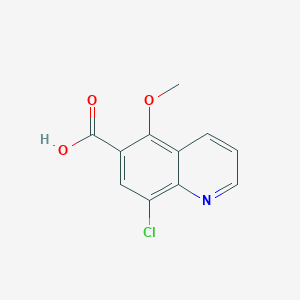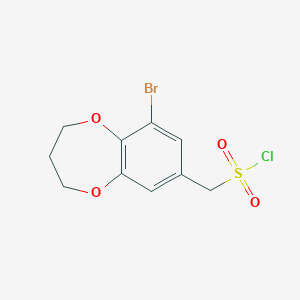
Cyclopentanol, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcyclopentan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclic alcohol, specifically a cyclopentanol derivative, where an ethyl group is attached to the second carbon of the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the addition of a Grignard reagent, such as ethylmagnesium bromide, to cyclopentanone. The reaction proceeds as follows:
- Formation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of the Grignard reagent to cyclopentanone, resulting in the formation of 2-ethylcyclopentan-1-ol after hydrolysis.
Industrial Production Methods: Industrial production of 2-ethylcyclopentan-1-ol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethylcyclopentane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: 2-Ethylcyclopentanone.
Reduction: 2-Ethylcyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring but without the ethyl substitution.
2-Methylcyclopentan-1-ol: Another derivative with a methyl group instead of an ethyl group.
Cyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Ethylcyclopentan-1-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
58577-70-1 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 |
Clave InChI |
MNTAIMBGDYAZCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


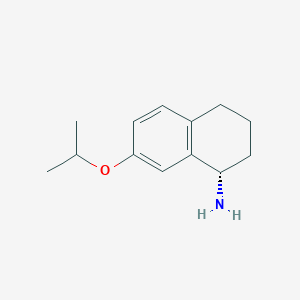
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
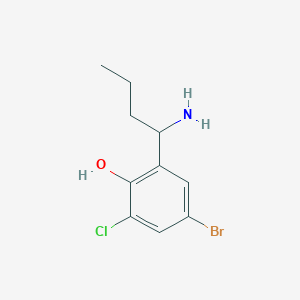
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)

